Product packaging for Guanidine, (3-mercaptopropyl)-(Cat. No.:CAS No. 2458-59-5)

Guanidine, (3-mercaptopropyl)-

Cat. No.: B15492527
CAS No.: 2458-59-5
M. Wt: 133.22 g/mol
InChI Key: ZDCHJYOJRXOAAO-UHFFFAOYSA-N
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Description

Guanidine, (3-mercaptopropyl)- is a useful research compound. Its molecular formula is C4H11N3S and its molecular weight is 133.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Guanidine, (3-mercaptopropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidine, (3-mercaptopropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11N3S B15492527 Guanidine, (3-mercaptopropyl)- CAS No. 2458-59-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2458-59-5

Molecular Formula

C4H11N3S

Molecular Weight

133.22 g/mol

IUPAC Name

2-(3-sulfanylpropyl)guanidine

InChI

InChI=1S/C4H11N3S/c5-4(6)7-2-1-3-8/h8H,1-3H2,(H4,5,6,7)

InChI Key

ZDCHJYOJRXOAAO-UHFFFAOYSA-N

Canonical SMILES

C(CN=C(N)N)CS

Origin of Product

United States

The Dual Power of Guanidine Thiol Functionalities

The significance of molecules bearing both guanidine (B92328) and thiol groups, such as Guanidine, (3-mercaptopropyl)-, lies in the distinct and synergistic properties of these two functional moieties. The guanidinium (B1211019) group, the protonated form of guanidine at physiological pH, is a highly basic, delocalized cation. acs.org This feature allows it to engage in strong electrostatic interactions and hydrogen bonding, making it a key player in molecular recognition and catalysis. nih.govu-tokyo.ac.jp It is a prevalent functional group in numerous natural products and pharmaceuticals, recognized for its role in a wide spectrum of biological activities. nih.govrsc.org

The thiol group, on the other hand, is known for its nucleophilicity and its ability to form reversible disulfide bonds, a cornerstone of protein structure and redox chemistry. acs.org The propensity of thiols to bind to metal surfaces has also made them fundamental in the development of self-assembled monolayers and functionalized nanoparticles. researchgate.net The combination of a cationic, hydrogen-bonding guanidinium group with a reactive, surface-active thiol group in Guanidine, (3-mercaptopropyl)- creates a bifunctional molecule with compelling prospects for advanced applications.

A study on various guanidine thiol derivatives, including mercaptoethylguanidine (MEG), has highlighted their role as substrates for nitric oxide (NO) synthase and activators of soluble guanylate cyclase. nih.gov This research underscores the biological importance of the interplay between the guanidine and thiol groups, where the guanidine acts as a donor and the thiol as an acceptor of nitric oxide. nih.gov

A Legacy of Innovation: Guanidine Scaffolds in Modern Science

The journey of guanidine-containing compounds in scientific research is rich and varied. Historically, guanidine (B92328) itself was first isolated in the 19th century and has since been incorporated into a wide array of synthetic molecules. acs.org In the realm of advanced materials, the strong basicity and binding properties of guanidine derivatives have been harnessed to create novel catalysts and "smart" materials. nih.gov For instance, guanidine-functionalized polymers have been developed for various applications, showcasing the versatility of this chemical scaffold.

In the contemporary landscape of chemical biology, guanidine scaffolds are at the forefront of innovation. The arginine-rich motifs found in cell-penetrating peptides, which facilitate the transport of molecules across cell membranes, have inspired the development of synthetic mimics. organic-chemistry.org Polymers such as poly(3-guanidinopropyl methacrylate) have been synthesized and investigated for their potential in gene delivery, demonstrating the ability of the guanidinopropyl group to condense DNA and interact with cell membranes. nih.govorganic-chemistry.org These studies highlight a modern approach where the fundamental properties of the guanidine group are leveraged to address complex biological challenges.

A Convergence of Disciplines: Researching Guanidine, 3 Mercaptopropyl

Established Synthetic Pathways to Guanidine, (3-mercaptopropyl)-

The construction of Guanidine, (3-mercaptopropyl)- can be approached through several established synthetic routes, which can be broadly categorized into linear and convergent strategies.

Convergent and Linear Synthesis Strategies

A plausible linear synthesis of Guanidine, (3-mercaptopropyl)- would typically start from a bifunctional precursor like 3-amino-1-propanol. The synthesis would proceed through a series of functional group transformations. For instance, the hydroxyl group could be converted to a better leaving group (e.g., a tosylate), followed by substitution with a thiol equivalent. The terminal amine would then be subjected to a guanidinylation reaction to install the guanidine group.

High-Yielding Reaction Conditions for Guanidine Formation

The formation of the guanidine functional group, known as guanidinylation, is a critical step. A variety of reagents and reaction conditions have been developed to achieve this transformation with high efficiency. The choice of reagent often depends on the substrate's functional group tolerance and the desired protecting group strategy. nih.gov

Common guanidinylating agents include S-methylisothioureas, pyrazole-carboxamidines, and cyanamides. organic-chemistry.orgorganic-chemistry.org For instance, the use of N,N′-di-Boc-S-methylisothiourea is a popular method for introducing a protected guanidine group onto primary and secondary amines. The reaction typically proceeds under mild conditions. Another effective method involves the use of 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine. organic-chemistry.org

Furthermore, metal-catalyzed reactions have emerged as powerful tools for guanidine synthesis. Ytterbium triflate has been shown to be an efficient catalyst for the addition of amines to carbodiimides under solvent-free conditions. organic-chemistry.org Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines also provide a rapid route to trisubstituted guanidines. organic-chemistry.orgorganic-chemistry.org For aqueous applications, scandium(III) triflate can catalyze the guanylation of amines with cyanamide (B42294) in water. organic-chemistry.org

Table of Selected Guanidinylation Methods

Reagent/Catalyst Substrate Conditions Notes
N,N′-di-Boc-S-methylisothiourea Amines Mild, often with a base like triethylamine Provides a protected guanidine group. scholaris.ca
3,5-Dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) Amines - Protocol available for synthesis via nitroguanidines. organic-chemistry.org
Ytterbium(III) triflate Amines, Carbodiimides Solvent-free Efficient for N,N',N''-trisubstituted guanidines. organic-chemistry.org
CuCl₂·2H₂O / Bipyridine Cyanamides, Arylboronic acids, Amines K₂CO₃, O₂ (1 atm) Rapid, three-component synthesis. organic-chemistry.orgorganic-chemistry.org

Novel Approaches in Functionalization and Derivatization

The dual functionality of Guanidine, (3-mercaptopropyl)- opens up numerous possibilities for its derivatization using modern synthetic methodologies.

Thiol-Ene Click Chemistry for Propyl Mercaptan Functionalization

The thiol group on the propyl chain is an ideal handle for functionalization via thiol-ene "click" chemistry. This reaction involves the radical-initiated addition of a thiol to an alkene, forming a stable thioether linkage. researchgate.netbohrium.com Thiol-ene reactions are known for their high efficiency, rapid reaction rates, and orthogonality to many other functional groups, proceeding under mild conditions, often initiated by light. nih.gov

The reactivity in thiol-ene reactions is influenced by the structure of the alkene. nih.gov Computational and kinetic studies have shown that electron-poor alkenes, such as maleimides and acrylates, as well as strained alkenes like norbornene, are highly reactive. bohrium.comnih.govresearcher.life This allows for the selective conjugation of Guanidine, (3-mercaptopropyl)- to a wide range of molecules, polymers, and surfaces that bear these alkene functionalities.

Relative Reactivity of Alkenes in Thiol-Ene Reactions

Alkene Relative Reactivity Notes
Maleimide (B117702) Very High Highly efficient for bioconjugation. bohrium.com
Norbornene High Strain-promoted reactivity. bohrium.comnih.gov
Acrylate High Electron-deficient alkene. bohrium.comnih.gov
Styrene Moderate Conjugated system. bohrium.comnih.gov

Strategies for Orthogonal Bioconjugation and Ligand Incorporation

The presence of two distinct functional groups, the thiol and the guanidine, allows for orthogonal derivatization, where each group can be reacted selectively without affecting the other. rsc.orgnih.gov This is particularly valuable in bioconjugation for the precise attachment of ligands, imaging agents, or therapeutic molecules. nih.govnih.gov

The thiol group can be selectively targeted by a variety of chemistries. Besides the thiol-ene reaction, it readily reacts with maleimides or can be used in native chemical ligation. tue.nl In contrast, the guanidinium group is generally less reactive under these conditions, especially when protonated at physiological pH. nih.gov This difference in reactivity forms the basis for orthogonal functionalization.

Strategies for incorporating ligands can involve a two-step process. First, a molecule of interest containing an alkene or maleimide can be attached to the thiol group of Guanidine, (3-mercaptopropyl)-. The resulting conjugate, now bearing a free guanidinium group, can then be used for applications that leverage the properties of the guanidinium moiety, such as interacting with cell surfaces or binding to specific biological targets.

Preparation of Guanidine-Bearing Polymers and Nanoconjugates

The guanidine group is a key component in many antimicrobial polymers and functionalized nanomaterials due to its positive charge and ability to interact with cell membranes. nih.govmagtech.com.cn Guanidine, (3-mercaptopropyl)- and its analogues can be incorporated into polymers or conjugated to nanoparticles.

Guanidine-bearing polymers can be synthesized through various polymerization techniques. nih.govkpi.ua For instance, guanidine-containing monomers can be prepared and then polymerized using methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create well-defined polymers. magtech.com.cnrsc.org Alternatively, polymers with precursor functional groups can be synthesized first, followed by the post-polymerization modification to introduce the guanidine groups. magtech.com.cn

Guanidine-functionalized nanoconjugates have been developed for applications in areas like protein separation and drug delivery. nih.govresearchgate.net Magnetic nanoparticles, for example, can be coated with silica (B1680970) and then functionalized with a guanidine-containing silane (B1218182) agent. nih.govresearchgate.netnih.gov The thiol group of Guanidine, (3-mercaptopropyl)- provides a convenient anchor point for attaching it to the surface of gold nanoparticles or quantum dots.

Examples of Guanidine-Bearing Materials

Material Type Synthetic Approach Potential Application
Guanidine-based Polymers Polycondensation or RAFT polymerization of guanidine-containing monomers. kpi.uarsc.org Antimicrobial agents. nih.govacs.org
Guanidine-functionalized Magnetic Nanoparticles Surface modification of Fe₃O₄@SiO₂ nanoparticles with guanidine-containing silanes. nih.govresearchgate.net Specific protein isolation and preconcentration. nih.gov

Polycondensation and Polymerization Techniques

Polycondensation and catalytic polymerization represent powerful strategies for constructing well-defined macromolecular architectures. Guanidine functionalities can be integrated into polymers to impart specific properties, or they can be employed as highly effective organocatalysts to produce functional materials like aliphatic polyesters.

The direct synthesis of polyguanidines can be achieved through the polycondensation of guanidine salts with diamines. google.comijoer.com This method typically involves heating the monomers, often in the presence of an acid, to drive the reaction towards the formation of a high molecular weight polymer. The process conditions, particularly the temperature profile, are critical for achieving a successful polymerization and obtaining a product with the desired biological activity and low residual monomer content. google.com

One patented method describes a stepwise heating process for the polycondensation of a guanidine salt and a diamine. google.com This controlled approach ensures a more complete reaction and can be accomplished in a shorter time frame. google.com For example, the polycondensation of guanidine hydrochloride with hexamethylene diamine is a common route to produce oligo- and polyguanidines. ijoer.com

The general reaction scheme involves the nucleophilic attack of the amine groups of the diamine on the carbon atom of the guanidine salt, leading to the elimination of ammonia (B1221849) and the formation of a guanidine linkage in the polymer backbone. By selecting diamines or guanidine monomers with specific functional groups, such as the mercaptopropyl group in an analogue of the title compound, this method can be adapted to synthesize functional polyguanidines.

Table 1: Stepwise Polycondensation Conditions for Polyguanidine Synthesis google.com

Step Temperature Range (°C) Holding Time (hours) Purpose
1 120-130 0.5-1.0 Initial reaction and monomer activation.
2 150-160 3.5-4.0 Polymer chain growth and elongation.
3 170-180 1.0-1.5 Completion of polymerization and final molecular weight build-up.

An alternative strategy for forming polyguanidines is the polyaddition reaction of biscarbodiimides with diamines. nih.gov This approach allows for the synthesis of optically active polyguanidines when chiral diamines are used as monomers. The reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbodiimide (B86325) group, forming the guanidine linkage. nih.gov

Guanidines, particularly cyclic amidine and guanidine bases, have emerged as highly efficient metal-free organocatalysts for the ring-opening polymerization (ROP) of cyclic esters. acs.orgacs.org This methodology is a primary route for synthesizing biodegradable and biocompatible aliphatic polyesters, such as polylactide (PLA) and polycaprolactone (B3415563) (PCL), which are valuable functional materials for biomedical and electronic applications. acs.orgnih.gov The use of organocatalysts avoids contamination of the final polymer with potentially toxic heavy metals, which is a concern with traditional tin-based catalysts. nih.govresearchgate.net

Prominent guanidine-based catalysts include 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), N-methyl-TBD (MTBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which is technically an amidine but often discussed in the same context. acs.orgacs.orgresearchgate.net TBD, in particular, demonstrates exceptionally high activity, enabling the rapid and controlled polymerization of various cyclic esters, including lactide (LA), δ-valerolactone (VL), and ε-caprolactone (CL). acs.orgacs.org

The high catalytic activity of TBD is attributed to its bifunctional nature. acs.org It is proposed to operate through a hydrogen-bonding mechanism where it simultaneously activates both the monomer (e.g., lactide) and the initiator (typically an alcohol) or the propagating polymer chain end. acs.orgresearchgate.net This dual activation facilitates the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the ester, leading to ring opening and chain propagation. This mechanism allows for polymerizations that proceed in a controlled manner, yielding polymers with predictable molecular weights, linear correlation between conversion and molecular weight, and low polydispersity indices (PDI). acs.orgacs.org

Research has shown that guanidine-catalyzed ROP can be performed under mild conditions and provides excellent control over the resulting polymer's architecture. acs.org For instance, DBU-catalyzed ROP of L-lactide with an alcohol initiator can produce PLA with a PDI close to 1.05, indicative of a well-controlled process. researchgate.net The combination of a guanidine or amidine base with a hydrogen-bond-donating co-catalyst, such as a thiourea, can further enhance catalytic activity and control, especially for less reactive monomers. acs.orgacs.org

Table 2: Research Findings on Guanidine-Catalyzed Ring-Opening Polymerization (ROP) of Cyclic Esters

Catalyst Monomer Initiator M/C/I Ratio* Conditions Resulting Polymer Properties Reference
TBD L-Lactide (LA) Benzyl Alcohol 100:1:1 Room Temp, CDCl₃ Fast and controlled polymerization acs.orgacs.org
DBU L-Lactide (LA) Benzyl Alcohol 100:1:1 Room Temp, CDCl₃ Mₙ = 21,000 g/mol , PDI = 1.05 researchgate.net
TBD ε-Caprolactone (CL) Benzyl Alcohol 100:1:1 Room Temp, CDCl₃ Controlled polymerization acs.orgacs.org
MTBD / Thiourea δ-Valerolactone (VL) Benzyl Alcohol Not Specified Not Specified Activation energy derived as 49 ± 3 kJ mol⁻¹ acs.org
  • M/C/I refers to the Monomer/Catalyst/Initiator molar ratio.
  • This catalytic approach is not limited to polyesters. Organobase guanidines like 1,1,3,3-tetramethylguanidine (B143053) (TMG) have also been shown to catalyze the rapid ROP of α-amino acid N-carboxyanhydrides (NCAs) to produce polypeptides, expanding the scope of functional materials that can be synthesized. rsc.org

    Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of Guanidine, (3-mercaptopropyl)-. Both ¹H and ¹³C NMR provide unambiguous evidence for the compound's covalent framework by mapping the chemical environments of the hydrogen and carbon atoms, respectively.

    Detailed theoretical studies on close structural analogs, such as (3-aminopropyl)guanidine, offer valuable insights into the expected chemical shifts for Guanidine, (3-mercaptopropyl)-. tandfonline.comtandfonline.com For (3-aminopropyl)guanidine, computational models (like B3LYP/6-311G**/IEFPCM) have been shown to yield chemical shift values that correlate well with experimental data obtained from two-dimensional NMR experiments. tandfonline.comtandfonline.com The ¹H NMR spectrum would be expected to show distinct signals for the propyl chain protons, with chemical shifts influenced by their proximity to the electron-withdrawing guanidinium group and the sulfur atom. The methylene (B1212753) protons adjacent to the guanidinium nitrogen and the thiol group would exhibit the most significant downfield shifts. Similarly, the ¹³C NMR spectrum would display characteristic peaks for the three propyl carbons and the unique carbon of the guanidinium group. tandfonline.com The chemical shifts of these nuclei are sensitive to solvent and concentration. nih.govsigmaaldrich.com

    Table 1: Predicted NMR Chemical Shifts for the Analog (3-aminopropyl)guanidine tandfonline.com

    This table presents calculated and experimental data for a close structural analog, (3-aminopropyl)guanidine, which serves as a reference for predicting the spectral characteristics of Guanidine, (3-mercaptopropyl)-.

    Atom Calculated ¹H Shift (ppm) Experimental ¹H Shift (ppm) Calculated ¹³C Shift (ppm) Experimental ¹³C Shift (ppm)
    Propyl C1 3.16 3.09 40.0 38.3
    Propyl C2 1.83 1.76 28.5 27.0
    Propyl C3 2.92 2.87 38.6 37.1

    | Guanidine C | - | - | 158.4 | 157.6 |

    Mass Spectrometry Techniques for Molecular Profiling and Reaction Monitoring

    Mass spectrometry (MS) is indispensable for determining the molecular weight and investigating the fragmentation pathways of Guanidine, (3-mercaptopropyl)-, thereby confirming its identity. When the molecule is ionized in a mass spectrometer, typically through electron impact (EI), it forms a molecular ion (M⁺). chemguide.co.uk This ion is energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is predictable and serves as a molecular fingerprint.

    For Guanidine, (3-mercaptopropyl)-, key fragmentation patterns would include:

    Alpha-cleavage: The bonds adjacent to the nitrogen atoms of the guanidine group and the sulfur atom of the thiol group are susceptible to cleavage. libretexts.orgmiamioh.edu Cleavage of the C-C bond adjacent to the guanidine group would be a dominant pathway. libretexts.org

    Loss of small neutral molecules: Fragmentation can occur through the loss of stable neutral molecules like ammonia (NH₃) or the SH radical from the parent ion.

    Propyl chain fragmentation: The propyl chain can fragment, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

    The resulting mass spectrum displays these charged fragments plotted by their mass-to-charge ratio (m/z). The molecular ion peak would confirm the compound's molecular weight, while the base peak (the most intense peak) often corresponds to the most stable fragment ion formed. chemguide.co.uklibretexts.org Techniques like high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula.

    Chromatographic Methods for Purity Assessment and Mixture Separation

    Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for assessing the purity of Guanidine, (3-mercaptopropyl)- and for separating it from reaction byproducts or impurities. nih.govmtc-usa.com Due to the highly basic and polar nature of the guanidine group (pKa ≈ 12.5), ion-exchange or mixed-mode chromatography is often employed. mtc-usa.comsielc.com

    A typical HPLC method would involve a cation-exchange column to retain the positively charged guanidinium ion. nih.govsielc.com Alternatively, aqueous normal-phase chromatography using columns like Cogent Diamond Hydride™ can be effective. mtc-usa.com Detection is commonly achieved using a UV detector at low wavelengths (around 195-200 nm), as the guanidine group itself has limited UV absorbance at higher wavelengths. nih.govmtc-usa.comsielc.com For higher sensitivity, especially at low concentrations, Evaporative Light Scattering Detection (ELSD) can be used. mtc-usa.comsielc.com The method's robustness can be validated by systematically altering parameters such as eluent concentration and observing the effect on retention time and peak shape. thermofisher.com

    Table 2: Example HPLC Method Conditions for Guanidine Analysis nih.govmtc-usa.com

    Parameter Method 1 (Cation-Exchange) Method 2 (Aqueous Normal-Phase)
    Column Dionex CS14 Cation-Exchange Cogent Diamond Hydride™, 4µm, 100Å
    Mobile Phase 3.75 mM Methanesulfonic Acid 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid
    Flow Rate 1.0 mL/min 1.0 mL/min
    Detection UV @ 195 nm UV @ 195 nm

    | Injection Volume | 50 µL | 1 µL |

    Advanced Optical Spectroscopy for Interaction Studies (e.g., Fluorescence, UV-Vis)

    UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of molecules and their interactions. Guanidine, (3-mercaptopropyl)- itself, being an aliphatic thiol with a guanidine group, is not expected to exhibit strong absorption in the conventional UV-Vis range (above 220 nm) or possess significant intrinsic fluorescence. mdpi.com Its UV absorption is typically limited to low wavelengths, similar to other simple guanidine compounds. nih.govsielc.com

    However, these techniques become powerful when the molecule is derivatized or used in interaction studies. For instance, the thiol group can be reacted with fluorescent labels, or the guanidinium group can be used as a receptor to bind with anionic fluorescent dyes. mdpi.com Changes in the absorption or emission spectra of these dyes upon binding can be used to quantify interactions. mdpi.com For example, studies on guanidinium-based fluorescent probes have shown shifts in absorption and fluorescence emission upon binding to target analytes. mdpi.com Similarly, the fluorescence of materials like gadolinium oxide nanoparticles functionalized with (3-mercaptopropyl) trimethoxysilane (B1233946) (MPTMS) has been used for sensing applications, demonstrating how the mercaptopropyl moiety can be part of a larger, optically active system. mdpi.com

    Thermal Analysis Methods for Investigating Material Stability and Transitions

    Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase transitions of materials.

    Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For Guanidine, (3-mercaptopropyl)-, TGA would reveal its decomposition temperature. Studies on related materials, such as nanosilica functionalized with 3-mercaptopropyl trimethoxysilane, show that the mercaptopropyl groups undergo thermal decomposition at elevated temperatures, typically starting around 300°C and continuing to 700°C. researchgate.net A similar pattern of weight loss corresponding to the degradation of the propyl-thiol and guanidine components would be expected for the pure compound.

    Chemical Reactivity and Mechanistic Investigations of the 3 Mercaptopropyl Guanidine Moiety

    Thiol-Mediated Redox Chemistry and Disulfide Bond Formation

    The thiol group in (3-mercaptopropyl)guanidine is a focal point for redox chemistry, readily participating in oxidation-reduction reactions to form disulfide bonds. This process is fundamental in various chemical and biological contexts.

    The oxidation of thiol groups between two cysteine residues, amino acids that contain a thiol group, leads to the formation of a disulfide bond, a covalent linkage that can significantly stabilize protein structure. youtube.com This occurs during the folding of a protein, where the proximity of cysteine residues allows for the formation of the disulfide bridge. youtube.com The reaction requires an electron acceptor to facilitate the covalent bond formation between the two thiol side chains. youtube.com While this can occur slowly in the presence of oxygen, it is often catalyzed by enzymes that accept electrons. youtube.com

    In the context of synthetic peptides, the formation of disulfide bonds can be studied in detail. For instance, research on peptides containing a cysteine-valine-cysteine sequence has provided insights into the kinetics of disulfide exchange reactions. nih.gov These studies, conducted in guanidine (B92328) hydrochloride to prevent noncovalent aggregation, have allowed for the determination of rate constants for various disulfide exchange processes, including the formation of monomeric loops and dimeric structures. nih.gov Such investigations are crucial for developing strategies to control disulfide pairing in novel protein structures and for understanding the formation of undesirable oligomers during protein refolding processes. nih.gov

    The redox state of thiols is a critical aspect of cellular signaling and regulation. nih.govnih.gov Most protein cysteine thiols in living cells are in a reduced state. nih.gov However, under conditions of oxidative stress, these thiols can be oxidized, leading to changes in protein function and signaling pathway activation. nih.gov

    Guanidine-Thiol Participation in Multi-Component Reactions

    The guanidine and thiol functionalities of (3-mercaptopropyl)guanidine and related structures can participate in multi-component reactions (MCRs), which are powerful one-pot syntheses for creating complex molecules. tubitak.gov.tr

    A notable example is the ortho-phthalaldehyde (OPA)-amine-thiol three-component reaction (3CR). researchgate.netnih.gov Historically, this reaction required a large excess of the thiol component. nih.gov However, recent studies have shown that guanidine can act as an effective additive, enabling the reaction to proceed stoichiometrically. researchgate.netnih.gov This advancement has facilitated the modular construction of peptide-peptide and peptide-drug conjugates with high conversion rates and isolated yields. researchgate.netnih.gov The proposed mechanism suggests that guanidine facilitates the reaction through intermediate switching. researchgate.net

    Guanidine and its salts can also act as reagents or catalysts in various other MCRs to synthesize a diverse range of heterocyclic compounds, such as substituted diazines and triazines. tubitak.gov.trresearchgate.net For instance, a three-component reaction of an aldehyde, cyanoacetamide, and guanidine can produce 2-amino-5-cyano-pyrimidine-6-one. mdpi.com

    The Ugi four-component reaction (U-4CR) is another versatile MCR where thiol-containing components can be utilized. mdpi.com In one example, a U-4CR facilitates the transfer of a thiol group to an isocyanide carbon. Subsequent tautomerization and intramolecular addition lead to the formation of a thiazole (B1198619) derivative. mdpi.com

    Hydrogen Bonding Networks and Supramolecular Assembly Driven by Guanidinium (B1211019) Units

    The guanidinium group, the protonated form of guanidine, is a key player in directing the formation of hydrogen-bonded networks and supramolecular assemblies. exlibrisgroup.comrsc.org Its planar structure and ability to act as a multiple hydrogen bond donor allow it to interact strongly with various anions and functional groups. nih.govnih.gov

    The guanidinium ion forms particularly strong, bidentate hydrogen bonds with oxoanions such as carboxylates, phosphates, and sulfates. researchgate.netmit.edu This interaction is fundamental to the ability of arginine-rich peptides to bind to cell surfaces. mit.edu Theoretical studies have confirmed the stability of guanidinium-anion complexes, with computations showing strong interactions in both 1:1 and 2:1 stoichiometries with chloride and sulfate (B86663) anions. researchgate.net

    In protein crystal structures, the guanidinium ion of arginine residues is frequently observed to form hydrogen bonds, primarily with the backbone amides of nonpolar amino acids and the side chains of polar and acidic amino acids. nih.gov Negatively charged aspartate and glutamate (B1630785) residues exhibit exceptionally strong interactions with the guanidinium ion. nih.gov Molecular dynamics simulations have also shown that guanidinium ions can interact with planar amino acid side chains like those of arginine, tryptophan, and glutamine through stacking interactions. nih.gov

    This strong hydrogen-bonding capability has been harnessed in the field of supramolecular chemistry to construct a variety of architectures. exlibrisgroup.com For example, guanidinium and organosulfonate ions can self-assemble into two-dimensional hydrogen-bonded networks that can encapsulate guest molecules. acs.org These frameworks are often robust and can adapt their structure to accommodate guests of different sizes and shapes. acs.org

    Interacting SpeciesNature of InteractionSignificance
    Guanidinium and Oxoanions (carboxylate, phosphate (B84403), sulfate)Strong, bidentate hydrogen bonds. researchgate.netmit.eduKey to protein-ligand binding and cell-surface interactions. mit.edu
    Guanidinium and Amino Acid ResiduesHydrogen bonding with backbone amides and side chains (especially acidic residues). nih.gov Stacking interactions with planar side chains. nih.govStabilizes protein structure and mediates protein-protein interactions. nih.gov
    Guanidinium and OrganosulfonatesFormation of two-dimensional hydrogen-bonded sheets. acs.orgCreation of host frameworks for guest encapsulation. acs.org

    Theoretical and Computational Chemistry Studies

    Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, orbital energies, and reactivity indices. nih.gov

    For the guanidine (B92328) group, DFT studies reveal a strong delocalization of electron density across the CN₃ moiety, which is responsible for its high basicity (pKa ≈ 13.6) and the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. mdpi.comscripps.edu Studies on various guanidine derivatives have used DFT to model protonation energies, electronic structure, and the effect of substituents on these properties. researchgate.netirb.hr For instance, a DFT investigation into a tandem aza-Michael addition/intramolecular cyclization of guanidinium chlorides successfully identified the most energetically demanding step and predicted the relative stabilities of the resulting products. mdpi.com The M06-2X and B3LYP functionals are commonly employed for these types of studies. mdpi.com

    In the case of Guanidine, (3-mercaptopropyl)-, DFT calculations would be crucial for understanding how the electron-donating propyl chain and the sulfur atom of the mercapto group influence the electronic properties of the guanidine core. Key parameters that can be calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to predicting chemical reactivity.

    Table 1: Representative DFT-Calculated Properties for Guanidine Derivatives

    Property Guanidine (G–CO₂)₈ Cluster Description Reference
    Interaction Energy (ΔE) with CO₂ -5.7 kcal/mol -27.5 kcal/mol Demonstrates a significant increase in binding energy due to cooperative effects in a cluster, as calculated at the M06-2X/6-311++G** level. rsc.org
    N–C Bond Distance in CO₂ Complex 2.688 Å 1.444 Å Shows the transition from a non-covalent interaction to a covalent bond upon cluster formation. rsc.org
    Gas-Phase Basicity (GB) ~1035-1181 kJ/mol N/A Range for guanidine bases with various substituents, highlighting the impact of intramolecular hydrogen bonding on basicity. researchgate.net

    Molecular Dynamics Simulations of Guanidine, (3-mercaptopropyl)- Interactions

    Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com This technique allows for the exploration of conformational landscapes, solvent effects, and the dynamics of intermolecular interactions, which are critical for understanding how a molecule like Guanidine, (3-mercaptopropyl)- might interact with biological targets or other molecules in a solution. utupub.finih.gov

    While specific MD simulations for Guanidine, (3-mercaptopropyl)- are not available, studies on related systems provide a framework for how such an investigation would proceed. For example, MD simulations have been used to study the denaturation of peptides by guanidinium chloride, revealing how guanidinium ions interact with the peptide backbone. researchgate.net Other studies have used MD to investigate the stability of docked complexes of guanidine-containing inhibitors with enzymes, monitoring parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess complex stability. utupub.fi

    An MD simulation of Guanidine, (3-mercaptopropyl)- in an aqueous environment could reveal:

    Solvation Structure: How water molecules arrange around the charged guanidinium head and the hydrophobic propyl chain.

    Conformational Flexibility: The accessible conformations of the mercaptopropyl tail and its orientation relative to the guanidine group.

    Interactions with Biomolecules: Simulating the compound with a protein or membrane could elucidate specific binding modes, identifying key hydrogen bonds and hydrophobic interactions involving both the guanidinium and thiol functionalities. unimelb.edu.au

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Guanidine Derivatives

    Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. wikipedia.orglongdom.org These models are widely used in drug discovery to predict the activity of new compounds and to guide the synthesis of more potent derivatives. frontiersin.orgnih.govresearchgate.net

    Numerous QSAR studies have been conducted on various series of guanidine derivatives to model properties ranging from cytotoxicity and antiviral activity to sweetness. nih.govresearchgate.netresearchgate.net These studies typically involve calculating a set of molecular descriptors (e.g., lipophilicity (logP), electronic parameters, steric fields) and using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques to build a predictive model. frontiersin.orgacquirepublications.org

    For example, a 3D-QSAR study on tricyclic guanidine analogues as anti-malarial agents developed a highly predictive model (r² = 0.91) based on molecular docking results, which could be used to design new inhibitors. frontiersin.orgnih.gov Another study on acyl guanidine inhibitors of β-secretase (BACE1) used Comparative Molecular Similarity Indices Analysis (CoMSIA) to create a model with a cross-validated q² of 0.725, identifying the structural requirements for potent activity. researchgate.net

    A QSAR model for a series of compounds including Guanidine, (3-mercaptopropyl)- would help identify which structural features—such as the length of the alkyl chain, the presence of the thiol group, or the substitution pattern on the guanidine—are most important for a given biological activity.

    Table 2: Parameters from QSAR Studies on Guanidine Derivatives

    Study Type Target/Activity Key Descriptors/Fields Model Statistics Reference
    3D-QSAR Anti-malarial (PfLDH inhibition) Steric and Electrostatic Fields q² = 0.516, r² (test set) = 0.91 frontiersin.orgnih.gov
    3D-QSAR (CoMSIA) BACE1 Inhibition Hydrophobic, Steric, H-bond donor q² = 0.725, r²(pred) = 0.956 researchgate.net
    2D-QSAR Cytotoxicity Electronic and Lipophilic Parameters Good correlation found nih.gov
    QSAR Sweetness Molar Refractivity, SAS, Ionization Potential Good predictive quality (r² ≈ 0.85) researchgate.net

    Analysis of Intermolecular Interactions via Quantum Theory of Atoms in Molecules (QTAIM)

    The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and intermolecular interactions. amercrystalassn.orgnumberanalytics.com By locating bond critical points (BCPs) where the electron density is at a minimum between two interacting atoms, QTAIM can characterize the nature and strength of these interactions. researchgate.netnih.gov

    QTAIM is particularly powerful for studying non-covalent interactions like hydrogen bonds, which are central to the chemistry of guanidines. rsc.orgnih.gov Studies on guanidinium complexes have used QTAIM to characterize both hydrogen bonds (N-H···O) and cation-π interactions. mdpi.comresearchgate.net The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are indicative of the interaction type: small ρ and positive ∇²ρ values are characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces. mdpi.com

    For Guanidine, (3-mercaptopropyl)-, a QTAIM analysis would be invaluable for:

    Characterizing Intramolecular Hydrogen Bonds: Investigating potential weak H-bonds between the thiol proton and a nitrogen of the guanidine group.

    Analyzing Intermolecular Complexes: Quantifying the strength of N-H···Acceptor and S-H···Acceptor hydrogen bonds when the molecule interacts with a receptor or solvent. nih.govchemrxiv.org

    Mapping Interaction Networks: In a complex with a biological target, QTAIM could reveal the full network of interactions, including weaker C-H···O or H···H contacts that contribute to binding affinity. researchgate.net

    Table 3: Typical QTAIM Parameters for Interactions in Guanidinium Systems

    Interaction Type Electron Density (ρ_BCP) (a.u.) Laplacian (∇²ρ_BCP) (a.u.) Interpretation Reference
    Hydrogen Bond (N-H···O) ~10⁻² Positive Closed-shell interaction, stronger than cation-π. mdpi.com
    Cation-π Interaction ~10⁻³ Positive Weak, closed-shell interaction. mdpi.com
    Cooperative N–CO₂ and O⋯HN bonds Direct relation to total interaction energy Confirms nature and strength of bonds The sum of electron density at BCPs correlates with the total interaction energy. rsc.org

    Prediction of Catalytic Mechanisms and Transition States

    The guanidine functional group is not only a strong base but also an effective catalyst for a variety of organic reactions, acting through Brønsted base or hydrogen-bond-donor catalysis. scripps.eduthieme-connect.com Computational chemistry is instrumental in elucidating the mechanisms of these reactions, particularly in identifying the structures and energies of fleeting transition states (TS). nih.gov

    Computational studies on guanidine-catalyzed reactions often employ DFT to map out the potential energy surface of the reaction pathway. mdpi.com This allows for the calculation of activation energies, which determine the reaction rate, and provides a detailed understanding of the catalytic cycle. For example, computational models can predict whether a guanidine catalyst activates a substrate by deprotonation (base catalysis) or by forming hydrogen bonds to stabilize a negative charge in the transition state (H-bond catalysis). ineosopen.org

    For Guanidine, (3-mercaptopropyl)-, its bifunctional nature suggests several potential catalytic roles. The guanidine group could act as a basic catalyst, while the thiol group could act as a nucleophilic catalyst or a hydrogen bond donor. Predicting the catalytic mechanism for a reaction involving this compound would require high-level calculations to compare the activation barriers for different possible pathways. arxiv.orgarxiv.org For instance, in a Michael addition, the guanidine could deprotonate the nucleophile, while the thiol could potentially coordinate to the electrophile. Computational modeling would be the key to unraveling such complex mechanistic possibilities.

    Applications in Chemical Biology and Biochemistry Research

    Enzyme Inhibition and Modulation Mechanisms

    The guanidinium (B1211019) group, a key functional component of (3-mercaptopropyl)-guanidine, is known to interact with various enzymes, often leading to their inhibition or modulation. This interaction is central to understanding its biological effects and harnessing it for research purposes.

    Kinetic studies are fundamental to characterizing the inhibitory mechanism of a compound. Research on guanidine (B92328) derivatives has provided insights into how these molecules affect enzyme performance. For instance, studies on the effect of guanidine hydrochloride (GuHCl) on rat hepatic and renal succinate (B1194679) dehydrogenase (SDH) revealed a mixed type of inhibition. nih.gov This mode of inhibition is characterized by the inhibitor binding to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

    The kinetic analysis showed that GuHCl decreased the maximal velocity (Vmax) of the enzyme while increasing the Michaelis-Menten constant (Km). nih.gov The increase in Km suggests that the inhibitor interferes with the binding of the substrate to the enzyme's active site, reducing the enzyme's affinity for its substrate. nih.govyoutube.com Simultaneously, the decrease in Vmax indicates that the inhibitor also hampers the catalytic turnover of the substrate into product, even when the substrate is bound to the enzyme. nih.govyoutube.com

    Further analysis yielded the competitive (Ki) and non-competitive (Ki') inhibitory constants. The lower Ki values suggested that the inhibitory effect of GuHCl was more pronounced due to a decreased enzyme-substrate affinity rather than a reduction in the density of active sites. nih.gov

    Table 1: Kinetic Parameters of Succinate Dehydrogenase (SDH) Inhibition by Guanidine Hydrochloride

    ParameterEffect of Guanidine HydrochlorideImplication
    Vmax (Maximal Velocity) DecreasedReduced catalytic turnover rate. nih.gov
    Km (Michaelis-Menten Constant) IncreasedLowered affinity of the enzyme for its substrate. nih.gov
    Inhibition Type MixedInhibitor binds to both free enzyme and enzyme-substrate complex. nih.gov

    Guanidinium groups can induce significant conformational changes in proteins upon binding. Spectroscopic studies on the unfolding of α1-proteinase inhibitor by guanidinium chloride demonstrated a multi-state process. nih.gov A key transition occurred at a low concentration (0.6 M) of the denaturant, indicating a limited conformational modification in the region containing tryptophan residues. nih.gov Further increases in guanidinium chloride concentration led to the complete unfolding of the protein, highlighting the ability of the guanidinium group to disrupt the protein's tertiary and secondary structures. nih.gov

    More specific interactions have also been observed. Nuclear Magnetic Resonance (NMR) studies revealed that guanidinium can bind specifically to a functionally important arginine-binding pocket on the surface of the Fyn SH3 domain. nih.gov This binding is not merely an electrostatic interaction but a specific molecular recognition event with a measurable dissociation constant of 90 mM. nih.gov The binding of the guanidinium group to this pocket, which normally recognizes arginine residues in target peptides, results in the thermodynamic stabilization of the domain and acts as a specific inhibitor of its peptide-binding function. nih.gov This demonstrates that the guanidinium moiety can mimic the side chain of arginine, allowing it to competitively interfere with protein-protein interactions that are mediated by arginine recognition.

    Ligand-Receptor Binding Studies and Affinity Profiling

    The guanidine functional group is a common feature in ligands designed to target various receptors. Structure-activity relationship (SAR) studies on hetarylpropylguanidines, which are structurally analogous to (3-mercaptopropyl)-guanidine, have been conducted to assess their affinity and selectivity for the four subtypes of histamine (B1213489) receptors (H1R, H2R, H3R, H4R). nih.gov

    These investigations utilize radioligand binding assays to determine the affinity of the compounds, typically expressed as pKi values. The results showed that certain functionalized hetarylpropylguanidines could achieve high affinity, with Ki values in the two-digit nanomolar range. nih.gov However, achieving high selectivity among the closely related histamine receptor subtypes proved to be a challenge. nih.gov For example, an S-methylisothiourea analogue demonstrated high affinity for the human H4 receptor (pKi = 8.14) but with only moderate selectivity over other subtypes. nih.gov Such studies are crucial for profiling the binding characteristics of guanidine-containing compounds and guiding the design of more selective ligands. Computational studies, including molecular dynamics simulations, can further elucidate the binding modes and explain the structural basis for selectivity, as shown in studies of the guanidine-II riboswitch. nih.govnih.gov

    Table 2: Affinity Profile of a Hetarylpropylguanidine Analogue at Human Histamine Receptors

    Receptor SubtypeAffinity (pKi)
    hH4R 8.14
    hH3R Moderate
    hH1R Lower
    hH2R Lower

    Data adapted from structure-activity relationship studies on hetarylpropylguanidines. nih.gov

    Development of Chemical Probes and Reporter Systems

    The adaptable structure of (3-mercaptopropyl)-guanidine makes it an excellent starting point for the development of chemical probes to investigate biological processes in real-time.

    Fluorescent probes are indispensable tools for visualizing biological molecules and processes within cells. mdpi.com Guanidine derivatives have been successfully converted into fluorescent probes for cellular imaging. A notable example is the development of fluorescent compounds structurally related to m-iodobenzylguanidine (MIBG), a guanidine-based agent used for imaging neuroblastoma cells. nih.gov

    The design of these probes involves chemically linking a guanidine-containing scaffold to a fluorophore. The choice of fluorophore is critical and can be tailored for specific applications, such as using near-infrared dyes for in vivo imaging to minimize background autofluorescence. nih.gov For instance, guanidine derivatives have been synthesized with various fluorescent tags, including dansyl and nitrobenzoxadiazole groups, to create probes with high affinity for targets like the norepinephrine (B1679862) transporter (NET). nih.gov The synthesis often involves multi-step chemical reactions to couple the guanidine moiety with the fluorescent reporter group. rsc.orgchemrxiv.org These fluorescent analogues enable the visualization of target proteins and can be used to monitor their expression and localization in living cells. nih.gov

    A key advantage of (3-mercaptopropyl)-guanidine is its thiol (-SH) group, which provides a reactive handle for bioconjugation. This thiol group can readily form stable covalent bonds with various molecules and materials through well-established chemical reactions, such as maleimide (B117702) chemistry or thiol-ene "click" reactions.

    This conjugation capability is powerfully illustrated by the use of the closely related compound, (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), to functionalize the surface of gadolinium oxide nanoparticles. mdpi.com In this work, the mercaptopropyl group was used to coat the nanoparticles, enhancing their stability and solubility in aqueous solutions and enabling their use as fluorescent nanoprobes for detecting cysteine. mdpi.commdpi.com

    Similarly, the thiol group of (3-mercaptopropyl)-guanidine can be leveraged to:

    Immobilize the molecule onto the surface of biosensors or microarrays for high-throughput screening and binding studies.

    Conjugate it to fluorescent dyes , such as Cy3 or Cy5, to create custom probes for fluorescence microscopy and flow cytometry. rsc.org

    Attach it to larger biomolecules , like proteins or antibodies, to direct the guanidine moiety to specific cellular or subcellular locations.

    Link it to drug delivery systems , such as nanoparticles or polymers, to develop targeted therapeutic agents.

    These bioconjugation strategies significantly expand the utility of (3-mercaptopropyl)-guanidine, transforming it from a simple enzyme inhibitor or ligand into a versatile component of sophisticated reporter systems for detailed cellular and subcellular investigations.

    Molecular Mechanisms of Cellular Uptake Enhancement by Guanidine Moieties

    The guanidinium group, the protonated form of guanidine, is a key feature of cell-penetrating peptides (CPPs) and other molecular transporters that can efficiently cross the hydrophobic barrier of the cell membrane. acs.orgresearchgate.net While the precise mechanisms are still under investigation and can vary depending on the specific molecule and cell type, several key pathways have been proposed to explain how guanidinium moieties facilitate the entry of molecules into cells.

    The primary mechanisms of cellular uptake for guanidinium-rich molecules can be broadly categorized into two main pathways: direct membrane translocation and endocytosis. researchgate.netnih.gov

    Direct Translocation: This process involves the direct passage of the guanidinium-containing molecule across the plasma membrane without the involvement of endocytic vesicles. acs.orgresearchgate.net Several models have been proposed to explain this phenomenon:

    Bidentate Hydrogen Bonding and Charge Neutralization: A prevailing hypothesis suggests that the planar, delocalized positive charge of the guanidinium group allows it to form strong, bidentate hydrogen bonds with negatively charged components on the cell surface, such as phosphates, sulfates, and carboxylates found in phospholipids (B1166683) and proteoglycans. nih.govnih.gov This interaction neutralizes the charge of the guanidinium-rich molecule, facilitating its partitioning into the hydrophobic core of the lipid bilayer. nih.gov Once inside the cell, the complex can dissociate. nih.gov

    Transient Pore Formation: Some studies propose that the accumulation of guanidinium-rich molecules at the cell surface can locally disrupt the membrane, leading to the formation of transient, water-filled pores or channels. acs.orgfigshare.com These pores would then allow the molecules to pass through into the cytoplasm.

    The Role of Fatty Acids and pH Gradient: A compelling mechanism suggests the involvement of fatty acids and the natural pH gradient across the cell membrane. acs.orgnih.gov In the slightly alkaline extracellular environment, fatty acids are deprotonated and can interact strongly with the guanidinium groups. This complex can then create a transient channel, allowing the guanidinium-rich entity to move across the membrane. acs.orgnih.gov Upon reaching the more neutral or slightly acidic cytoplasm, the fatty acids become protonated, leading to the release of the transported molecule and the resealing of the channel. acs.orgnih.gov

    Endocytosis: This is an energy-dependent process where the cell engulfs the guanidinium-rich molecule by forming a vesicle. nih.govacs.org There are several types of endocytosis that may be involved, including:

    Clathrin-mediated endocytosis: This is a well-characterized pathway involving the protein clathrin.

    Caveolin-mediated endocytosis: This pathway involves caveolae, which are small invaginations of the plasma membrane.

    Macropinocytosis: This process involves the formation of large, irregular vesicles and is often induced by the presence of the guanidinium-rich molecules themselves.

    It is important to note that for many guanidinium-rich transporters, a combination of direct translocation and endocytotic pathways may be utilized to enter the cell. researchgate.net The specific pathway often depends on the concentration of the transporter, the nature of the cargo it carries, and the cell type. nih.gov

    Design of Guanidine-Phosphate Interacting Systems for Nucleic Acid Delivery

    The strong, specific interaction between the positively charged guanidinium group and the negatively charged phosphate (B84403) backbone of nucleic acids (like DNA and siRNA) forms the basis for designing effective non-viral gene delivery systems. nih.govnih.gov These systems aim to overcome the significant barriers to nucleic acid delivery, including their large size, negative charge, and susceptibility to enzymatic degradation. pnas.org

    The design of these guanidinium-based delivery systems involves several key considerations:

    Multivalency and Scaffolding: The efficiency of nucleic acid binding and delivery is significantly enhanced by presenting multiple guanidinium groups on a single molecular scaffold. nih.gov Various scaffolds have been explored, including:

    Peptides: Oligomers of arginine (e.g., octa-arginine or R8) are classic examples of guanidinium-rich peptides used for this purpose. nih.gov

    Dendrimers: These highly branched, tree-like molecules offer a high density of surface functional groups that can be modified with guanidinium moieties, leading to efficient nucleic acid condensation. nih.gov

    Polymers: Synthetic polymers can be designed to incorporate guanidinium side chains. nih.gov For instance, copolymers containing both guanidinium groups for cell entry and other functional groups, like imidazole (B134444) from histidine for endosomal escape, have been developed to create more sophisticated delivery vehicles. nih.govacs.org

    Lipids: Cationic lipids incorporating guanidinium headgroups can self-assemble with nucleic acids to form lipoplexes, which can then fuse with the cell membrane to deliver their cargo. nih.gov

    Oligonucleotide Analogs: The guanidinium group can be directly incorporated into the backbone of a nucleic acid analog, creating a phosphoryl guanidine linkage. researchgate.netnih.gov This modification can neutralize the negative charge of the backbone and enhance cellular uptake. nih.govnih.gov

    Complex Formation and Condensation: The electrostatic interactions between the guanidinium groups of the delivery vehicle and the phosphate groups of the nucleic acid lead to the formation of stable, nanosized complexes often referred to as polyplexes or lipoplexes. pnas.orgnih.gov This complexation is crucial as it neutralizes the negative charge of the nucleic acid and compacts it into a smaller size, facilitating cellular uptake. nih.gov

    Release of Nucleic Acid: A critical aspect of the design is ensuring that the nucleic acid is released from the delivery vehicle once inside the cell to exert its biological function. nih.gov This can be achieved through various strategies:

    Redox-responsive linkers: Disulfide bonds can be incorporated into the delivery system, which are cleaved by the high concentration of glutathione (B108866) in the intracellular environment, leading to the release of the nucleic acid. nih.gov

    pH-sensitive components: The inclusion of groups like imidazole, which become protonated in the acidic environment of the endosome, can facilitate endosomal escape and subsequent release of the nucleic acid into the cytoplasm. nih.govacs.org

    Applications in Materials Science and Catalysis Research

    Guanidine (B92328), (3-mercaptopropyl)- as a Surface Modifying Agent

    The dual functionality of Guanidine, (3-mercaptopropyl)- makes it an excellent surface modifying agent. The thiol (-SH) group allows for covalent attachment to various substrates, particularly those with silica (B1680970) or metal surfaces, while the guanidinium (B1211019) group imparts specific catalytic and binding properties to the modified material.

    Mesoporous silica materials, such as SBA-15 or MCM-41, are characterized by their high surface area, ordered pore structure, and thermal stability, making them ideal supports for catalysts and adsorbents. The functionalization of these materials with organic groups can dramatically enhance their performance and tailor their properties for specific applications.

    The immobilization of guanidine-containing ligands onto mesoporous silica creates powerful heterogeneous catalysts. nih.gov The high basicity of the guanidine group, coupled with its hydrogen-bonding capabilities, allows these materials to catalyze a variety of organic transformations. For instance, guanidine-functionalized porous SiO₂ has been successfully employed as a metal-free heterogeneous catalyst for the chemical recycling of plastics like polyethylene (B3416737) terephthalate (B1205515) (PET) and polylactic acid (PLA) through glycolysis and methanolysis, respectively. nih.gov

    When Guanidine, (3-mercaptopropyl)- is used as the functionalizing agent, the mercaptopropyl group serves as the anchor. It can be grafted onto the silica surface, typically after conversion to a (3-mercaptopropyl)trimethoxysilane (B106455) precursor, which then co-condenses with silica precursors like tetraethyl orthosilicate (B98303) (TEOS). acs.orgchemscene.com This process results in a material where the guanidine moiety is readily accessible on the surface and within the pores.

    These modified silicas are highly effective adsorbents. The guanidinium group, which is protonated under a wide pH range, can electrostatically bind anionic pollutants. Simultaneously, the thiol group shows a strong affinity for soft heavy metal ions such as mercury, lead, and copper. chemscene.comnih.gov This dual-binding ability makes Guanidine, (3-mercaptopropyl)-functionalized silica a versatile adsorbent for complex waste streams. Research has shown that mesoporous silica modified with mercapto and amine groups exhibits high selectivity and adsorption capacity for metal ions like Cu²⁺. chemscene.com

    Table 1: Performance of Functionalized Mesoporous Silica in Catalysis and Adsorption

    ApplicationSupport MaterialFunctional GroupTargetKey Finding
    Plastic DepolymerizationPorous SiO₂GuanidinePET100% conversion with 80% yield of BHET under microwave heating. nih.gov
    Heavy Metal AdsorptionMesoporous SilicaMercapto-AmineCu²⁺Adsorption capacity of ~190 mg/g with fast equilibrium (30 min). chemscene.com
    General Metal ScavengingSilica Gel3-MercaptopropylPd, Pt, Cu, Ag, PbEffective removal of various heavy metals from solution. nih.gov

    Composite materials that integrate the unique properties of Guanidine, (3-mercaptopropyl)- with a structural matrix are being developed for targeted environmental remediation. acs.org These composites leverage the compound's ability to bind pollutants, offering innovative solutions for water purification and air quality control. researchgate.net

    One area of development is in the creation of materials for CO₂ capture. Porous organic polymers (POPs) coated with (3-mercaptopropyl)trimethoxysilane have been shown to be effective in selectively capturing carbon dioxide. nih.govrsc.org The incorporation of the basic guanidine group onto such a structure would be expected to further enhance CO₂ adsorption through acid-base interactions.

    For water remediation, Guanidine, (3-mercaptopropyl)- can be incorporated into composite membranes or magnetic nanoparticles. Magnetic catalysts, consisting of an iron oxide core and a silica shell functionalized with guanidine derivatives, have been synthesized for applications like biodiesel production from waste oil. nih.gov This design allows for the catalytic activity of the guanidine group while enabling easy recovery of the catalyst from the reaction medium using a magnet. nih.gov This same principle is applied to environmental remediation, where pollutants adsorbed by the functionalized magnetic particles can be efficiently removed from large volumes of water. nih.gov

    The development of these composites focuses on creating robust, reusable, and selective materials for tackling specific environmental challenges, from heavy metal contamination to greenhouse gas emissions. acs.orgnih.gov

    Guanidine-Based Organocatalysis and Biocatalysis

    Guanidines and their protonated forms, guanidinium salts, are highly versatile organocatalysts. nih.gov Their strong basicity and ability to act as hydrogen-bond donors are central to their catalytic activity. Guanidine, (3-mercaptopropyl)-, and its derivatives, particularly chiral versions, are integral to this field.

    Asymmetric catalysis, the synthesis of chiral molecules, is crucial in the pharmaceutical and fine chemical industries. Over the past two decades, chiral guanidines have emerged as powerful organocatalysts for achieving high efficiency and stereoselectivity.

    Chiral guanidinium salts are particularly effective in two main roles:

    Brønsted Base Catalysis : Neutral chiral guanidines are strong bases that can deprotonate pro-chiral substrates, leading to the formation of a chiral ion pair. This intermediate then reacts with an electrophile, with the chiral guanidinium ion directing the stereochemical outcome.

    Hydrogen-Bond Donor Catalysis : Chiral guanidinium salts can act as hydrogen-bond donors, activating electrophiles and organizing the transition state through non-covalent interactions to induce enantioselectivity.

    These principles have been applied to a wide array of organic reactions, including Michael additions, Henry (nitroaldol) reactions, and Diels-Alder reactions. For example, chiral bicyclic guanidinium salts have been used to catalyze the asymmetric ring-opening of aliphatic cyclic carbonates with high yield and excellent enantioselectivity (97:3 e.r.). The combination of chiral guanidines with metal species has further expanded their utility, enabling challenging transformations that are not possible with conventional catalysts.

    Table 2: Applications of Chiral Guanidine Catalysts in Asymmetric Synthesis

    Catalyst TypeReactionRole of GuanidineKey Outcome
    Chiral Bicyclic Guanidinium SaltAsymmetric Ring-Opening of CarbonatesH-Bond Donor / Proton TransferExcellent yields and high enantioselectivity (97:3).
    General Chiral GuanidinesMichael ReactionsBrønsted BaseHigh efficiency and stereoselectivity.
    General Chiral GuanidinesHenry ReactionsBrønsted BaseHigh efficiency and stereoselectivity.
    Guanidine-Metal CombinationsVarious TransformationsLigand / BaseEnables challenging reactions not achievable with single catalysts.

    One-pot synthesis, where multiple reaction steps are carried out in the same vessel, improves efficiency and reduces waste. Guanidine-based catalysts are well-suited for these processes. Heterogeneous guanidine catalysts, where the guanidine is immobilized on a solid support like silica, are particularly advantageous. nih.gov

    These supported catalysts offer several benefits:

    Easy Separation : The catalyst can be easily removed from the reaction mixture by filtration, simplifying product purification.

    Recyclability : The recovered catalyst can be reused multiple times without a significant loss of activity, making the process more economical and sustainable.

    Process Integration : They are suitable for use in continuous flow reactors.

    A notable example is the selective one-pot synthesis of monoglycerides (B3428702) from glycerol (B35011) and fatty methyl esters. Supported guanidine catalysts facilitate this reaction at low temperatures, producing high yields of the desired product in an environmentally friendly manner, in contrast to corrosive conventional catalysts.

    Phosphoryl transfer reactions, such as the cleavage of phosphate (B84403) esters, are fundamental to biological processes but are often slow to occur in the absence of an enzyme. The active sites of many phosphate-processing enzymes utilize positively charged amino acid residues, like arginine, to bind and activate the negatively charged phosphate group. The guanidinium side chain of arginine is a key player in this interaction.

    This biological principle has inspired the design of artificial enzyme mimics based on the guanidinium group. Synthetic molecules containing guanidinium units are developed to catalyze phosphoryl transfer reactions by mimicking the function of natural enzymes. The guanidinium group acts in several ways:

    Anion Binding : It forms strong hydrogen bonds and electrostatic interactions with the phosphate oxygen atoms, neutralizing the negative charge and making the phosphorus atom more susceptible to nucleophilic attack.

    General Acid Catalysis : The guanidinium ion can act as a general acid, donating a proton to the leaving group and stabilizing the transition state. nih.gov

    Transition State Stabilization : The pre-organized arrangement of multiple guanidinium groups can create a binding pocket that specifically stabilizes the trigonal bipyramidal transition state of the phosphoryl transfer reaction.

    Researchers have developed a wide range of guanidinium-based catalysts, from simple molecules to complex systems on nanostructured supports like gold nanoparticles, that effectively promote the cleavage of phosphodiesters, demonstrating the power of bio-inspired supramolecular catalysis.

    Integration into Advanced Functional Materials

    The incorporation of the (3-mercaptopropyl)guanidine moiety into larger molecular architectures, particularly polymers, gives rise to materials with unique and desirable properties. The guanidinium group's ability to engage in strong electrostatic and hydrogen-bonding interactions, combined with the thiol's capacity for covalent bond formation and redox activity, allows for the creation of sophisticated functional materials.

    Guanidinylated nanocarriers are an emerging class of delivery systems designed to transport therapeutic molecules, such as drugs and nucleic acids, to target sites within the body. mdpi.com The guanidinium group is particularly advantageous for this application. Due to its high basicity, it is protonated under physiological conditions, acquiring a positive charge that is delocalized over its three nitrogen atoms. This delocalized cation can interact strongly with negatively charged biological molecules, including cell membranes and nucleic acids like siRNA and mRNA. researchgate.netnih.gov

    The (3-mercaptopropyl)guanidine unit offers a dual functionality for nanocarrier design. The guanidinium headgroup facilitates electrostatic binding of anionic cargo and promotes cellular uptake. The terminal thiol group provides a versatile handle for further functionalization, such as covalently attaching drugs or creating disulfide crosslinks for redox-responsive release mechanisms. ontosight.ai

    Research has demonstrated the efficacy of guanidine-modified nanoparticles in various delivery contexts:

    pH-Responsive Drug Release: Nanocarriers modified with aminoguanidine (B1677879) have been developed for the delivery of the anticancer drug bortezomib. nih.gov These nanoparticles leverage bidentate hydrogen bonds and electrostatic interactions between the guanidine groups and the drug's boronic acid group for efficient loading. nih.gov The release of the drug is triggered in the acidic tumor microenvironment, demonstrating a pH-responsive character. nih.gov

    Gene Delivery: Cationic copolymers incorporating guanidine have been synthesized to act as carriers for small interfering RNA (siRNA). nih.gov These copolymers can effectively condense siRNA into nanoparticles and have shown the ability to silence specific gene expression in cancer cell lines. nih.gov The presence of the guanidine group is credited with enhancing transfection efficiency. nih.gov

    mRNA Delivery: A novel approach utilizes an ionizable guanidine analogue to construct lipid nanoparticles (LNPs) for delivering mRNA. researchgate.net Unlike traditional amine-based lipids, these guanidine-based lipids can form stable, cholesterol-free LNPs that are highly sensitive to pH changes and show superior mRNA delivery capabilities, particularly to the spleen. researchgate.net The guanidinium group's ability to form bidentate hydrogen bonds with anions is a key advantage over ammonium (B1175870) cations. researchgate.net

    Table 1: Examples of Guanidinylated Nanocarrier Systems

    Nanocarrier System Cargo Key Research Finding Reference
    Aminoguanidine-modified polymer (PAG) Bortezomib (BTZ) Nanoparticles exhibited pH-responsive release of BTZ in acidic tumor microenvironments. nih.gov
    Guanidinylated GAPMA-s-APMA copolymer hTERT siRNA Copolymers effectively condensed siRNA and silenced hTERT mRNA expression in HepG2 cells. nih.gov

    Responsive or "smart" materials can change their properties in response to external stimuli such as pH, temperature, or light. The guanidine group is an excellent functional moiety for creating pH-responsive soft materials, particularly hydrogels. Hydrogels are crosslinked polymer networks that can absorb large amounts of water.

    The integration of guanidine functionalities into polymer backbones allows for the fabrication of materials whose swelling behavior and mechanical properties are tunable by pH. This is due to the protonation-deprotonation equilibrium of the guanidine group.

    At low pH, the guanidine groups are protonated, becoming cationic guanidinium groups. The electrostatic repulsion between these positive charges along the polymer chains causes the hydrogel network to expand and swell.

    At higher pH, the guanidinium groups are deprotonated, losing their charge. This reduces electrostatic repulsion, allowing the polymer chains to collapse and the hydrogel to shrink.

    A study on bio-inspired polycarbonate-based hydrogels demonstrated this principle. rsc.org By copolymerizing cyclic carbonates containing protected guanidine and carboxylic acid functions, researchers created hydrogels with reversible self-assembling properties. The interaction between the guanidinium cations and carboxylate anions at specific pH values dictates the material's structure and swelling capacity. rsc.org This pH-dependent behavior is crucial for applications where controlled swelling or degradation is required.

    Table 2: pH-Responsive Behavior of Guanidine-Based Hydrogels

    Stimulus (pH) State of Guanidine Group Interaction Material Response Reference
    Low pH (e.g., 4) Protonated (Cationic) Electrostatic repulsion between guanidinium ions Swelling / Expansion of hydrogel network rsc.org

    Ligand Design for Coordination Chemistry and Metal Complexation

    Guanidines and their deprotonated counterparts, guanidinates, are highly versatile ligands in coordination and organometallic chemistry. at.uaresearchgate.netnih.gov They can stabilize a wide array of metal ions from across the periodic table in various oxidation states. at.uaresearchgate.net The (3-mercaptopropyl)guanidine compound is a particularly interesting ligand because it is bifunctional, containing both a hard nitrogen donor site (the guanidine) and a soft sulfur donor site (the thiol).

    This dual-donor capability allows for several potential coordination modes:

    Monodentate Coordination: The ligand can bind to a metal center through one of the guanidine's imine nitrogen atoms.

    Bidentate N,S-Chelation: The ligand can form a stable five-membered ring by coordinating to a single metal center through both a guanidine nitrogen and the sulfur atom of the mercaptopropyl tail.

    Bridging Coordination: The ligand can bridge two different metal centers, using either two nitrogen atoms of the guanidine unit or one nitrogen and the sulfur atom.

    The coordination behavior is influenced by the substituents on the guanidine nitrogen atoms, which affect the ligand's steric and electronic properties. researchgate.netnih.gov The high basicity of the guanidine unit makes it a strong sigma-donor. at.ua Upon deprotonation to form a guanidinate anion, the ligand becomes an even more powerful donor, capable of stabilizing metal complexes in a range of catalytic applications. rsc.org

    Metal complexes featuring guanidine-type ligands have been investigated for various catalytic processes. For instance, copper complexes stabilized by hybrid guanidine-pyridine ligands have been successfully applied in Atom Transfer Radical Polymerization (ATRP). mdpi.com The modular nature of guanidine synthesis allows for the fine-tuning of the ligand's properties to optimize the catalytic activity and stability of the resulting metal complex. mdpi.com

    Table 3: Coordination Characteristics of Guanidine-Type Ligands

    Ligand Type Metal Examples Common Coordination Modes Potential Applications Reference(s)
    Neutral Guanidines Cu, Al, Co Monodentate (N), Bidentate (N,N') Bioinorganic modeling, Polymerization catalysis at.uaresearchgate.netnih.gov
    Guanidinates (anionic) Li, Zr, Nb, Lanthanides Bidentate Chelate (N,N'), Bridging Catalysis, Precursors for ceramic materials nih.gov
    Hybrid Guanidines (e.g., Guanidine-Pyridine) Cu(I), Cu(II) Bidentate Chelate (N,N') Atom Transfer Radical Polymerization (ATRP) mdpi.com

    Future Directions and Emerging Research Challenges

    Development of Sustainable and Green Synthetic Methodologies

    The conventional synthesis of guanidine (B92328) compounds, such as the Frank–Caro process, is often energy-intensive and environmentally detrimental. rsc.org Consequently, a major research thrust is the development of green and sustainable synthetic routes for Guanidine, (3-mercaptopropyl)-. Future methodologies are expected to focus on several key principles of green chemistry.

    One promising avenue is the use of water as a solvent, which is non-toxic and abundant. researchgate.netorganic-chemistry.orgorganic-chemistry.org Research into micellar catalysis, using surfactants to create hydrophobic pockets in water, allows for the solubilization of water-insoluble reactants, enabling reactions to proceed in an aqueous medium. researchgate.net Photocatalytic methods, which utilize visible light to drive chemical transformations at room temperature, represent another environmentally benign approach, reducing the need for high-energy inputs. organic-chemistry.orgorganic-chemistry.org The development of metal-free photocatalysts further enhances the green credentials of such processes. researchgate.net

    Biocatalysis and the use of recyclable catalysts are also emerging as important strategies. researchgate.nettandfonline.comnih.gov Employing enzymes or whole-cell systems, as demonstrated in the photosynthetic production of guanidine, could offer a completely renewable pathway. rsc.org For catalytic routes, the focus is on developing heterogeneous catalysts that can be easily separated from the reaction mixture and recycled multiple times without significant loss of activity, as seen in the use of guanidine hydrochloride as a recyclable organo-catalyst. tandfonline.com These approaches not only minimize waste but also improve the economic viability of the synthesis. researchgate.nettandfonline.com

    Exploration of Novel Biological Targets and Mechanistic Pathways

    Guanidine-containing compounds are recognized for their broad spectrum of biological activities, and Guanidine, (3-mercaptopropyl)- is no exception. tandfonline.comnih.govnih.gov The presence of both a guanidinium (B1211019) group and a terminal thiol group in its structure suggests a unique potential for diverse biological interactions. ontosight.ai While guanidine derivatives are generally explored as anti-inflammatory, anti-diabetic, and chemotherapeutic agents, future research on this specific compound is likely to probe deeper into its unique mechanistic possibilities. nih.govtandfonline.comnih.gov

    The thiol group is a key feature, known for its ability to participate in redox reactions and form disulfide bonds, which could be exploited for antiviral, antibacterial, or antifungal applications. ontosight.ai Future studies will likely investigate its interaction with specific enzymes where the thiol can act as an inhibitor or a reactive substrate. ontosight.ai Furthermore, the cytotoxicity of guanidine compounds can be mediated through various mechanisms, including the disruption of bacterial cell membranes, generation of reactive oxygen species (ROS), and induction of mitochondrial-mediated apoptosis. researchgate.net Research will aim to elucidate which of these pathways are specifically modulated by Guanidine, (3-mercaptopropyl)-.

    There is also significant interest in the neurotoxicology and neurophysiological effects of guanidino compounds. nih.gov Some have been identified as radical generators and specific antagonists for GABA receptors. nih.gov Investigating whether Guanidine, (3-mercaptopropyl)- shares these properties could open up new avenues in neuroscience research. The ability of guanidinium-rich molecules to act as cellular transporters, facilitating the delivery of other molecules across cell membranes, is another critical area for exploration. acs.org

    Advancements in Computational Design and Predictive Modeling

    Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science, and its application to guanidine compounds is growing. Future research on Guanidine, (3-mercaptopropyl)- will heavily rely on computational design and predictive modeling to accelerate discovery and rationalize experimental findings.

    Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are being used to design and identify novel inhibitors for various protein targets. researchgate.net These methods can be applied to predict the binding affinity of Guanidine, (3-mercaptopropyl)- to specific biological targets, helping to prioritize experimental screening efforts. For instance, computational studies can elucidate the mechanism of enzyme inhibition or receptor binding at the atomic level.

    Density Functional Theory (DFT) calculations are being used to investigate reaction mechanisms, as demonstrated in the study of guanidine-catalyzed isomerizations. nih.gov Such computational investigations can predict the stereochemistry and determine the rate-limiting steps of reactions, providing crucial insights for optimizing synthetic protocols. nih.gov In materials science, computational methods can be used to predict how the incorporation of an imidazolin-2-iminato group can enhance the electron-donating properties of a guanidinate ligand, a concept that could be extended to predict the electronic properties of materials functionalized with Guanidine, (3-mercaptopropyl)-. nih.gov

    Scalability and Translational Research Beyond Bench-Scale Synthesis

    For any promising compound to have a real-world impact, its synthesis must be scalable, and its preclinical findings must be translatable to practical applications. A significant challenge for Guanidine, (3-mercaptopropyl)- lies in moving from small-scale laboratory synthesis to large-scale, economically viable production. Research is addressing this by developing protocols that are not only green but also amenable to scale-up, such as one-pot syntheses that can be performed on a gram scale. researchgate.net The development of automated synthesis platforms, already in use for guanidine-backbone oligonucleotides, could be adapted for this compound, significantly increasing throughput. nih.gov

    Translational research will focus on bridging the gap between basic science and clinical or industrial applications. For therapeutic uses, this involves moving from in vitro studies to in vivo animal models to evaluate efficacy and biodistribution. acs.org The ability of guanidinylated scaffolds to act as delivery vehicles for therapeutic agents into specific tissues, including the brain, is a key area of translational interest. acs.org In materials science, scalability is crucial for applications like biodiesel production, where guanidine-based catalysts are used. mdpi.com The transition from bench-scale catalytic tests to industrial reactor conditions is a critical step that requires significant research and process optimization.

    Integration of Guanidine, (3-mercaptopropyl)- into Hybrid Material Systems

    The unique structural features of Guanidine, (3-mercaptopropyl)- make it an excellent candidate for integration into advanced hybrid materials. The positively charged guanidinium group can engage in strong electrostatic interactions and hydrogen bonding, while the terminal thiol group provides a versatile anchor for covalent attachment to various surfaces. ontosight.airesearchgate.netresearchgate.net

    A major area of research is the functionalization of nanoparticles. Guanidine groups have been successfully grafted onto magnetic nanoparticles (Fe3O4) to create recyclable catalysts for organic reactions or sorbents for the separation of acidic proteins. researchgate.netnih.govrsc.org The thiol group of Guanidine, (3-mercaptopropyl)- is particularly well-suited for anchoring to gold nanoparticles, which could be used to develop highly sensitive and selective colorimetric sensors for metal ions like Cd2+. sci-hub.se

    Beyond nanoparticles, there is growing interest in creating porous organic polymers (POPs) and other nanocomposites. Guanidinium-based ionic POPs have shown exceptional capacity for removing anionic pollutants like permanganate (B83412) from water. rsc.org Similarly, hybrid nanocomposites have been created by combining guanidine methacrylate (B99206) polymers with layered aluminosilicates, resulting in materials that can efficiently adsorb heavy metals. cpmat.ru The dual functionality of Guanidine, (3-mercaptopropyl)- allows for its potential use as both the functional monomer and a surface modification agent in these advanced material systems, opening up applications in catalysis, environmental remediation, and sensing. nih.govrsc.org

    Q & A

    Q. What are the recommended methods for synthesizing Guanidine, (3-mercaptopropyl)- in laboratory settings?

    Synthesis should prioritize reproducibility and safety. A sustainable approach involves rewiring nitrogen metabolism pathways in cyanobacteria to produce guanidine derivatives via enzymatic reactions, as demonstrated in green chemistry studies . For chemical synthesis, protocols for analogous guanidine compounds (e.g., phosphoryl guanidine oligonucleotides) recommend using controlled reaction conditions with thiourea or cyanamide derivatives, followed by purification via column chromatography . Ensure stoichiometric precision and inert atmospheres to prevent oxidation of the mercaptopropyl group.

    Q. How should researchers characterize the purity and structural integrity of Guanidine, (3-mercaptopropyl)- derivatives?

    Employ a combination of:

    • Nuclear Magnetic Resonance (NMR) : To confirm the presence of the mercaptopropyl moiety (δ ~2.5–3.0 ppm for CH₂-SH protons) and guanidine group (δ ~6.5–8.0 ppm for NH protons) .
    • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection at 254 nm to assess purity (>98% recommended for biological applications) .
    • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight validation .
      Cross-validate results with elemental analysis to ensure stoichiometric accuracy.

    Q. What safety protocols are essential when handling Guanidine, (3-mercaptopropyl)-?

    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
    • Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as guanidine derivatives may cause respiratory irritation .
    • Spill Management : Neutralize spills with activated carbon or silica gel; avoid water to prevent exothermic reactions .
    • Storage : Keep in airtight containers under nitrogen at 4°C to mitigate degradation and sulfhydryl group oxidation .

    Advanced Research Questions

    Q. How can Guanidine, (3-mercaptopropyl)- derivatives be optimized for use in molecular biology techniques like PCR?

    Phosphoryl guanidine (PG) modifications in oligonucleotides enhance Taq polymerase binding efficiency. For (3-mercaptopropyl)-guanidine derivatives:

    • Primer Design : Incorporate PG groups at the 3′-end to reduce non-specific amplification .
    • Thermal Stability : Use circular dichroism (CD) spectroscopy to assess duplex stability; PG-modified primers show higher melting temperatures (ΔTₘ +5–7°C) .
    • Validation : Compare amplification efficiency via qPCR threshold cycles (Ct values) against unmodified controls .

    Q. What strategies are effective for resolving contradictory data in studies involving guanidine derivatives?

    • Cross-Validation : Replicate experiments under varying conditions (e.g., pH, ionic strength) to identify confounding factors .
    • Structural Analysis : Use X-ray crystallography or molecular dynamics simulations to clarify interactions (e.g., hydrogen bonding between guanidine and DNA backbone) .
    • Meta-Analysis : Compare results with literature on structurally similar compounds (e.g., guanidine hydrochloride’s denaturation effects) to contextualize discrepancies .

    Q. How can computational methods predict interactions between Guanidine, (3-mercaptopropyl)- and biological targets?

    • Molecular Docking : Use AutoDock Vina to model binding affinities with proteins (e.g., Taq polymerase) .
    • Density Functional Theory (DFT) : Calculate charge distribution on the guanidine group to predict nucleophilic attack sites .
    • Machine Learning : Train models on existing toxicity data (e.g., EC50 values) to forecast cellular uptake or cytotoxicity .

    Methodological Best Practices

    • Data Reporting : Include raw chromatograms, NMR spectra, and statistical analyses (e.g., ANOVA for batch comparisons) in appendices .
    • Ethical Replication : Share detailed synthesis protocols and negative results to aid reproducibility .
    • Interdisciplinary Collaboration : Combine synthetic chemistry with biophysical assays (e.g., surface plasmon resonance) to validate mechanistic hypotheses .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.